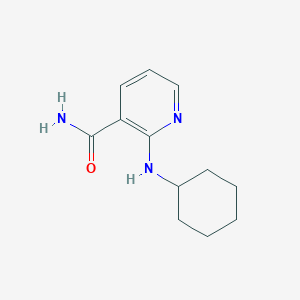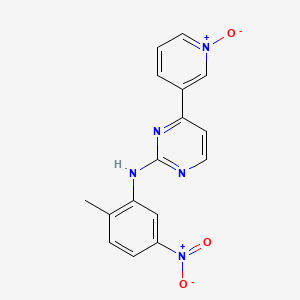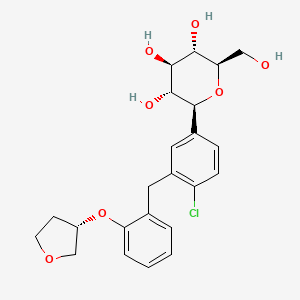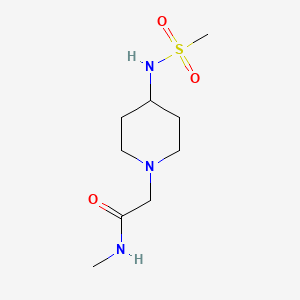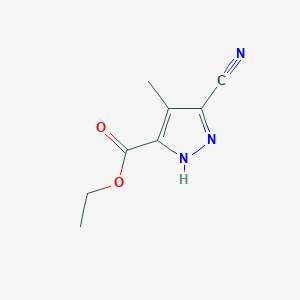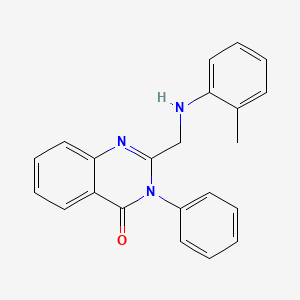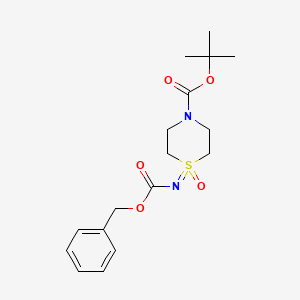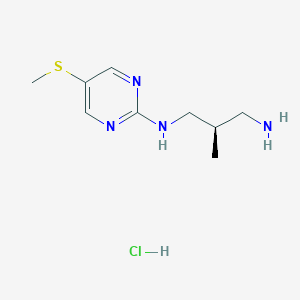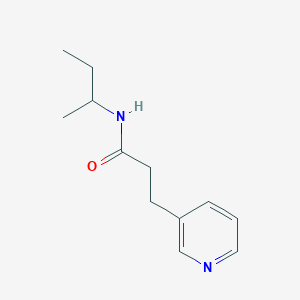![molecular formula C6H12N2O B14900511 (3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine is a novel compound that has garnered interest in various fields of scientific research due to its unique structural properties. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and three-dimensional structure, which can impart distinct physicochemical properties to the molecules it is part of. This compound is particularly intriguing because it combines the bicyclo[1.1.1]pentane core with a hydrazine functional group, potentially offering a wide range of reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . This method involves the reduction of propellane by lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated bicyclo[1.1.1]pentane, which can then react with various electrophiles .
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved through flow photochemical addition of propellane to diacetyl, followed by haloform reaction of the formed diketone . This method allows for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day, making it suitable for industrial production .
化学反应分析
Types of Reactions
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while reduction can produce primary amines .
科学研究应用
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine has a wide range of applications in scientific research:
作用机制
The mechanism by which (3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine exerts its effects involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity for various targets. The hydrazine group can participate in redox reactions, potentially affecting cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: A core structure used in many bioisosteric replacements.
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)methanol: A similar compound with a methanol group instead of a hydrazine group.
1-Azido-3-heteroaryl bicyclo[1.1.1]pentanes: Compounds with an azido group, used in synthetic organic chemistry.
Uniqueness
(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine is unique due to the presence of both the methoxy and hydrazine groups on the bicyclo[1.1.1]pentane scaffold.
属性
分子式 |
C6H12N2O |
|---|---|
分子量 |
128.17 g/mol |
IUPAC 名称 |
(3-methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C6H12N2O/c1-9-6-2-5(3-6,4-6)8-7/h8H,2-4,7H2,1H3 |
InChI 键 |
WOCJXICYMIIWEH-UHFFFAOYSA-N |
规范 SMILES |
COC12CC(C1)(C2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


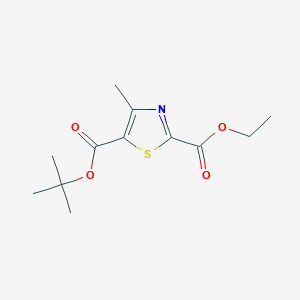
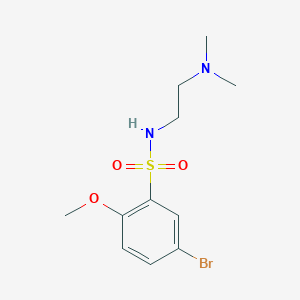
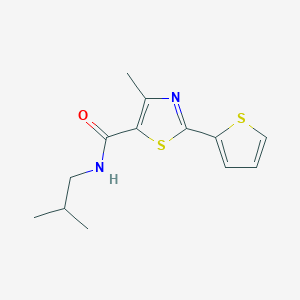
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
